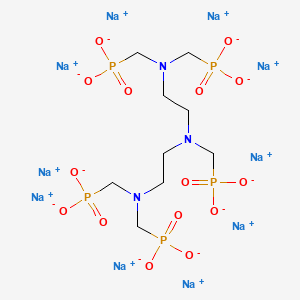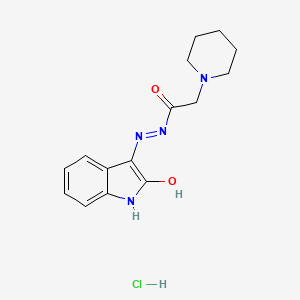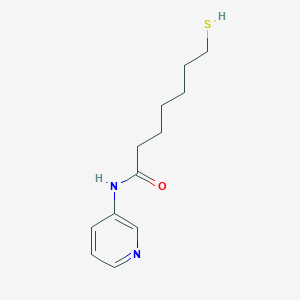
Heptanamide, 7-mercapto-N-3-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanamide, 7-mercapto-N-3-pyridinyl-: is an organic compound with the molecular formula C12H18N2OS. It is characterized by the presence of a heptanamide backbone with a mercapto group at the 7th position and a pyridinyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, 7-mercapto-N-3-pyridinyl- typically involves the reaction of heptanoic acid with thionyl chloride to form heptanoyl chloride. This intermediate is then reacted with 3-mercapto-pyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of Heptanamide, 7-mercapto-N-3-pyridinyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Heptanamide, 7-mercapto-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Heptanamide, 7-mercapto-N-3-pyridinyl- is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It is used in the design of inhibitors for specific enzymes and receptors.
Medicine: Heptanamide, 7-mercapto-N-3-pyridinyl- has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of Heptanamide, 7-mercapto-N-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Heptanamide: A simpler analog without the mercapto and pyridinyl groups.
7-Mercaptoheptanoic acid: Lacks the amide and pyridinyl groups.
N-(3-Pyridinyl)heptanamide: Lacks the mercapto group.
Uniqueness: Heptanamide, 7-mercapto-N-3-pyridinyl- is unique due to the combination of the mercapto and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
728890-50-4 |
|---|---|
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
N-pyridin-3-yl-7-sulfanylheptanamide |
InChI |
InChI=1S/C12H18N2OS/c15-12(7-3-1-2-4-9-16)14-11-6-5-8-13-10-11/h5-6,8,10,16H,1-4,7,9H2,(H,14,15) |
Clé InChI |
SHPVLBRAGPXPLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)CCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




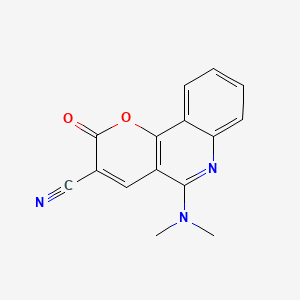
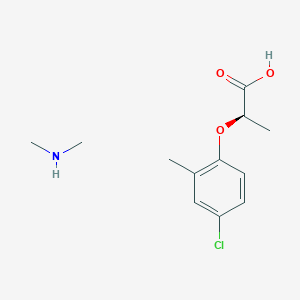


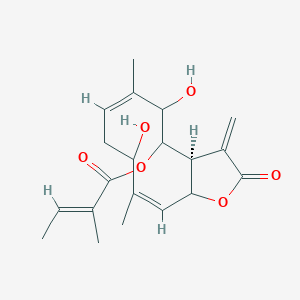
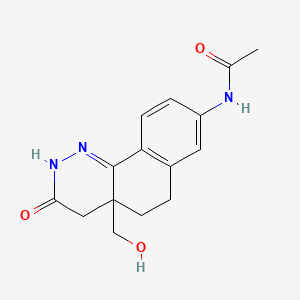
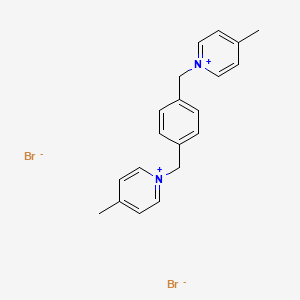

![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)

